1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Description
Properties
IUPAC Name |
1-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-8(18)17-10(9-5-3-2-4-6-9)7-11(16-17)12(13,14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFXIWDRLHRFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone typically involves the following steps:
Lithiation and Electrophilic Trapping: Functionalization of the 5-position of the pyrazole ring can be achieved through lithiation in flow, followed by trapping with electrophiles.
Chemical Reactions Analysis
1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include hydrazine monohydrate, acetic acid, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound’s trifluoromethyl and phenyl groups play a crucial role in its biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Pyrazole derivatives exhibit diverse properties based on substituent variations. Below is a comparative analysis:
Key Observations :
- Hydroxyl Substitution : The hydroxyl group in the C5 position () reduces lipophilicity (XLogP3 ~1.9 vs. ~2.5 in the parent compound) and enhances solubility through hydrogen bonding .
- Chlorine and Methyl Groups : The chloro-methyl analog () has a lower molecular weight (226.6 vs. ~240.2) but higher electrophilicity, making it suitable for pesticidal applications .
Antimicrobial and Antiparasitic Activity
- Azo Derivatives: Compounds like 1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () show potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the azo group’s electron-withdrawing effects .
- CYP51 Inhibitors: Pyridine-based pyrazole derivatives (e.g., ) inhibit the CYP51 enzyme in Trypanosoma cruzi, demonstrating efficacy comparable to posaconazole, a standard Chagas disease treatment .
Anti-inflammatory and Analgesic Activity
- Dihydropyrazole Derivatives: 1-(3-(5-Chloro-2-hydroxyphenyl)-5-aryl-4,5-dihydropyrazol-1-yl)ethanone analogs () exhibit significant anti-inflammatory activity (IC₅₀ < 10 µM) due to the dihydropyrazole ring’s ability to modulate cyclooxygenase (COX) pathways .
Crystallographic and Stability Studies
- Hydrogen Bonding: The hydroxyl-substituted compound () forms intermolecular O–H···O hydrogen bonds, leading to a monoclinic crystal system (space group P2₁/c) with enhanced thermal stability .
- Molecular Packing: In 1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone (), the hexyloxy chain facilitates van der Waals interactions, resulting in a dense molecular packing (density = 1.28 g/cm³) and high melting points (~160°C) .
Biological Activity
1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone, also known as 1-acetyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole, has garnered attention for its diverse biological activities. This compound belongs to the pyrazole family, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a detailed overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Molecular Structure
- Molecular Formula : C12H9F3N2O
- Molecular Weight : 252.21 g/mol
- CAS Number : 231947-22-1
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 150°C (12 mm) |
| Flash Point | 167.99°C |
| Purity | 96% |
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various substituted pyrazoles against a range of bacterial strains. The results indicated that compounds with trifluoromethyl groups showed enhanced antibacterial activity compared to their non-trifluoromethyl counterparts. Specifically, this compound was effective against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been explored extensively. A study found that this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. This inhibition suggests potential use in treating inflammatory diseases.
Case Study: Inhibition of COX Enzymes
In a controlled experiment, the compound was tested against standard anti-inflammatory drugs. The results indicated that it inhibited COX-2 activity more effectively than some conventional NSAIDs.
Anticancer Activity
Emerging evidence suggests that pyrazole derivatives possess anticancer properties. A recent study reported that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating specific caspases.
- Antibacterial Mechanism : The trifluoromethyl group enhances lipophilicity, allowing better penetration into bacterial membranes.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
